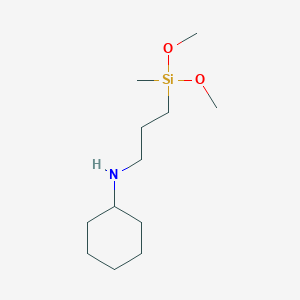

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine

Description

Properties

IUPAC Name |

N-[3-[dimethoxy(methyl)silyl]propyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO2Si/c1-14-16(3,15-2)11-7-10-13-12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRZZMBHJXLZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCNC1CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556237 | |

| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-28-2 | |

| Record name | N-[3-(Dimethoxymethylsilyl)propyl]cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

Cyclohexanamine reacts with 3-chloropropyldimethoxy(methyl)silane in anhydrous tetrahydrofuran (THF) under reflux conditions (66–68°C) for 12–18 hours. A stoichiometric excess of cyclohexanamine (1.2–1.5 equivalents) ensures complete conversion of the silyl chloride. The reaction is typically conducted under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the silane intermediate.

Base additives such as triethylamine (1.1 equivalents) or potassium carbonate (2.0 equivalents) are employed to neutralize HCl byproducts, driving the reaction equilibrium toward product formation. Yields range from 65% to 78%, with purity dependent on subsequent distillation or column chromatography.

Table 1: Representative Conditions for Nucleophilic Substitution

| Parameter | Value/Range |

|---|---|

| Solvent | THF, DMF, or Toluene |

| Temperature | 66–80°C |

| Reaction Time | 12–24 hours |

| Base | Et₃N, K₂CO₃ |

| Yield | 65–78% |

Hydrosilylation of Allyl Cyclohexanamine

An alternative route employs hydrosilylation of allyl cyclohexanamine with dimethoxy(methyl)silane. This method leverages transition-metal catalysts to facilitate anti-Markovnikov addition of the Si–H bond across the terminal alkene.

Catalytic Systems and Stereoselectivity

Karstedt’s catalyst (platinum(0)-divinyltetramethyldisiloxane) at 0.1–0.5 mol% loading enables efficient hydrosilylation at ambient temperature (20–25°C). The reaction proceeds within 2–4 hours, achieving yields of 82–89%. Notably, this method avoids stoichiometric bases and minimizes byproduct formation.

Recent advances utilize chiral phosphine ligands with rhodium(I) complexes to induce enantioselectivity in unsymmetrical systems, though this remains exploratory for the target compound.

Table 2: Hydrosilylation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Karstedt’s catalyst |

| Loading | 0.1–0.5 mol% |

| Temperature | 20–25°C |

| Reaction Time | 2–4 hours |

| Yield | 82–89% |

Reductive Amination Pathways

Reductive amination offers a modular approach by condensing cyclohexanamine with 3-oxopropyldimethoxy(methyl)silane followed by reduction. This two-step process allows for tunable imine formation and subsequent hydrogenation.

Imine Formation and Reduction

Cyclohexanamine reacts with 3-oxopropyldimethoxy(methyl)silane in methanol at 40°C for 6 hours, forming the corresponding imine. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂, 50 psi) with Raney nickel catalyzes the reduction at 25–60°C, yielding the secondary amine. Purification via vacuum distillation affords the product in 70–75% overall yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 90–95 | High | Moderate |

| Hydrosilylation | 82–89 | 95–98 | Moderate | High |

| Reductive Amination | 70–75 | 85–90 | Low | Low |

Hydrosilylation emerges as the superior method due to higher yields and purity, though catalyst cost may limit industrial adoption. Nucleophilic substitution remains preferable for small-scale synthesis with readily available reagents.

Analytical Characterization

Critical characterization data for this compound include:

-

¹H NMR (CDCl₃): δ 2.65 (t, 2H, N–CH₂), 1.60–1.20 (m, 11H, cyclohexyl), 0.55 (t, 2H, Si–CH₂), 3.55 (s, 6H, OCH₃), 0.25 (s, 3H, Si–CH₃).

-

²⁹Si NMR : δ −15.2 ppm (Si–O).

-

MS (ESI+) : m/z 286.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can convert it into different silane derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxymethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Various silane derivatives.

Substitution: Compounds with different functional groups replacing the dimethoxymethylsilyl group.

Scientific Research Applications

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter pathways, contributing to its potential antidepressant effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain receptors and enzymes involved in neurotransmission.

Comparison with Similar Compounds

Key Differences :

- The trimethoxy variant (CAS 3069-29-2) exhibits faster hydrolysis and crosslinking due to three reactive methoxy groups, making it preferable for moisture-cured systems .

- The target compound’s methyl group on silicon reduces steric hindrance, enhancing compatibility with hydrophobic polymers .

N-(3-(Trimethoxysilyl)propyl)butylamine (CAS: 31024-56-3, CFS-563)

Key Differences :

- The butylamine derivative (CFS-563) lacks the steric bulk of the cyclohexyl group, improving diffusion in low-viscosity matrices .

- The target compound’s cyclohexylamine provides superior thermal stability and rigidity in crosslinked networks .

3-(Trimethoxysilyl)-1-propanamine (CAS: 3068-78-8)

Key Differences :

- The primary amine in CAS 3068-78-8 enables faster reaction with epoxides and isocyanates but reduces hydrolytic stability compared to the secondary amine in the target compound .

Research Findings and Performance Data

Hydrolytic Reactivity

- Target Compound: Hydrolyzes in humid conditions to form silanol groups, which condense into siloxane networks. The presence of a methyl group on silicon slows hydrolysis compared to trimethoxy analogs .

- Trimethoxy Analogs : Exhibit rapid hydrolysis (≤30 minutes in pH 7 water) but require stabilizers to prevent premature gelation .

Thermal Degradation

Biological Activity

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclohexylamine moiety attached to a dimethoxymethylsilyl group. This unique structure contributes to its distinctive chemical and biological properties. The compound's molecular formula is , and its structure can be represented as follows:

The mechanism of action of this compound involves interaction with neurotransmitter pathways, suggesting potential antidepressant effects. Research indicates that it may modulate the activity of specific receptors and enzymes involved in neurotransmission, although the precise molecular targets remain under investigation.

Biological Activities

1. Antidepressant Effects:

Studies have indicated that this compound exhibits potential antidepressant properties. It acts on neurotransmitter systems, which could lead to improvements in mood and reductions in depressive symptoms .

2. Synthesis of Bioactive Molecules:

The compound serves as a precursor in the synthesis of various bioactive molecules, making it valuable in medicinal chemistry. Its ability to undergo oxidation, reduction, and substitution reactions allows for the creation of a range of derivatives with potential therapeutic applications.

3. Applications in Biomedical Materials:

Research has explored the use of this compound in creating silicone hydrogels for biomedical applications, highlighting its versatility in material science .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-(Dimethoxy(methyl)silyl)propyl)amine | Similar structure without cyclohexyl group | Limited antidepressant activity |

| N-(3-(Dimethoxy(methyl)silyl)propyl)methylamine | Similar structure with methyl substitution | Moderate biological activity |

| N-(3-(Dimethoxy(methyl)silyl)propyl)ethylamine | Similar structure with ethyl substitution | Lower potency compared to cyclohexyl derivative |

This compound stands out due to its cyclohexylamine group, which imparts distinct pharmacological properties not commonly observed in other related compounds .

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

- Study on Antidepressant Activity: A recent study demonstrated that this compound significantly affects serotonin levels in animal models, indicating its potential as an antidepressant agent. The study utilized behavioral assays to assess mood improvement following administration.

- Synthesis Research: Research into the synthesis pathways has shown that this compound can be effectively used as an intermediate for developing other organosilicon compounds with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine critical for experimental design?

- Answer: The compound's molecular formula (C₁₂H₂₇NO₂Si) and molecular weight (245.43 g/mol) are essential for stoichiometric calculations. Its silicon-containing silyl group and cyclohexylamine moiety suggest amphiphilic behavior, impacting solubility in polar/nonpolar solvents. Stability under varying pH and temperature should be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Reference spectral data (e.g., FT-IR, NMR) from NIST Standard Reference Database 69 can validate structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis of the dimethoxy(methyl)silyl group. Use sealed containers at 2–8°C to minimize degradation. Pre-experiment stability tests (e.g., HPLC purity checks) are recommended after prolonged storage. Safety protocols from TCI America and Leyan emphasize avoiding moisture, heat, and direct light .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for characterizing this compound’s structural integrity?

- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Solid-state ²⁹Si NMR can probe silicon bonding environments, while 2D NMR (e.g., HSQC, HMBC) resolves proton-carbon connectivity. Cross-reference with NIST’s spectral libraries ensures accuracy .

Q. What experimental design strategies optimize the synthesis of N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine?

- Answer: Use factorial design to evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can test temperature (60–100°C), solvent (toluene vs. THF), and stoichiometric ratios. Response surface methodology (RSM) refines optimal conditions, reducing trial-and-error approaches .

Q. How can computational modeling aid in predicting the reactivity of this compound in silico?

- Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. COMSOL Multiphysics simulations model diffusion kinetics in solvent systems, while molecular dynamics (MD) assess interactions with substrates (e.g., silica surfaces) .

Q. What methodologies resolve contradictions in catalytic activity data across different studies?

- Answer: Perform kinetic isotope effect (KIE) studies to distinguish between mechanistic pathways. Validate reproducibility using standardized reaction conditions (e.g., ASTM guidelines). Meta-analyses of published data can identify outliers caused by impurities or unaccounted variables (e.g., trace moisture) .

Q. How can solubility challenges in polar solvents be addressed during formulation?

- Answer: Employ co-solvency (e.g., ethanol-water mixtures) or surfactants to enhance dispersion. Derivatization (e.g., quaternization of the amine group) increases polarity. Phase solubility diagrams identify optimal solvent ratios, while dynamic light scattering (DLS) monitors colloidal stability .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s hydrolytic stability?

- Answer: Conduct accelerated aging studies under controlled humidity (e.g., 40–80% RH) and monitor degradation via LC-MS. Compare results with NIST’s reference data and replicate experiments using independently synthesized batches to rule out batch-specific anomalies .

Q. What statistical approaches reconcile discrepancies in bioactivity assays involving this compound?

- Answer: Apply ANOVA to assess inter-laboratory variability. Bayesian hierarchical models quantify uncertainty in dose-response curves. Standardize cell lines and assay protocols (e.g., MTT vs. ATP assays) to minimize methodological bias .

Methodological Resources

- Synthetic Protocols: Reference PubChem and EPA DSSTox for reaction pathways involving silylpropylamines .

- Safety and Compliance: Follow FDA GSRS guidelines for handling hazardous intermediates .

- Computational Tools: Use COMSOL for reactor design optimization and AI-driven parameter screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.